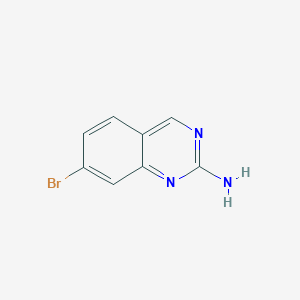

7-Bromoquinazolin-2-amine

説明

Historical Context and Significance of the Quinazoline (B50416) Nucleus

The journey of quinazoline chemistry began in 1895 when August Bischler and Lang first reported its synthesis through the decarboxylation of a 2-carboxy derivative. This initial discovery laid the groundwork for over a century of research into this fascinating heterocyclic system. The significance of the quinazoline nucleus was further underscored by its discovery in over 200 naturally occurring alkaloids isolated from various plants, microorganisms, and animals. One of the earliest known quinazoline alkaloids to be isolated was Vasicine (also known as peganine).

The intrinsic chemical properties of the quinazoline ring system, including its aromaticity and the presence of nitrogen atoms capable of hydrogen bonding, have made it a subject of intense academic and industrial research. Its structural resemblance to endogenous purines allows quinazoline derivatives to interact with a wide range of biological targets, including enzymes and receptors, thereby eliciting diverse physiological responses.

Overview of Quinazoline Derivatives as Privileged Scaffolds in Drug Discovery

In the field of drug discovery, certain molecular frameworks are termed "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The quinazoline nucleus is a quintessential example of such a scaffold. Its derivatives have been extensively investigated and have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and anticonvulsant properties. nih.gov

The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. This has led to the development of several clinically successful drugs. For instance, Gefitinib and Erlotinib are quinazoline-based epidermal growth factor receptor (EGFR) inhibitors used in cancer therapy. This demonstrates the profound impact of the quinazoline scaffold on modern medicine. The ability to readily modify the quinazoline structure has made it a central focus for medicinal chemists aiming to design next-generation therapeutics.

Positioning of 7-Bromoquinazolin-2-amine within Quinazoline Chemistry Research

Within the vast landscape of quinazoline chemistry, this compound represents a key building block for the synthesis of more complex and targeted molecules. The presence of a bromine atom at the 7-position and an amine group at the 2-position provides two reactive handles for further chemical modifications.

The bromine atom is particularly valuable as it can participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of diverse aryl or heteroaryl substituents at the 7-position, significantly expanding the chemical space that can be explored. The 2-amino group can be readily acylated, alkylated, or used in the formation of other functional groups, further contributing to the molecular diversity of its derivatives.

Therefore, this compound is not typically an end-product with direct therapeutic applications itself, but rather a crucial intermediate in the synthesis of novel bioactive compounds. Its strategic importance lies in its potential to serve as a starting point for the development of new generations of kinase inhibitors, anti-inflammatory agents, and other targeted therapies.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 190274-15-8 |

| Molecular Formula | C8H6BrN3 |

| Molecular Weight | 224.06 g/mol |

| IUPAC Name | This compound |

| Physical Form | Pale-yellow to Yellow-brown Solid |

Research Applications of this compound

| Application Area | Description | Key Reactions |

| Bacterial Inhibitors | Used as a starting material for the synthesis of aryl-substituted 2-aminoquinazolines to discover inhibitors of bacterial two-component systems. | Suzuki-Miyaura coupling |

| Anti-inflammatory Agents | Serves as a key intermediate in the preparation of compounds for the treatment of inflammatory disorders. | Further derivatization of the amino and bromo groups |

| Kinase Inhibitors | The quinazoline scaffold is a known pharmacophore for kinase inhibition. The bromo and amino groups on this compound allow for modifications to target specific kinases involved in cancer and other diseases. | Cross-coupling reactions, N-alkylation/acylation |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-bromoquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUQBLOSOCYEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444755 | |

| Record name | 7-bromoquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190274-15-8 | |

| Record name | 7-bromoquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-7-bromoquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving 7 Bromoquinazolin 2 Amine

Classical and Contemporary Synthetic Routes to 7-Bromoquinazolin-2-amine

The synthesis of this compound can be achieved through various chemical strategies, primarily involving the construction of the core quinazoline (B50416) ring system. These methods range from classical cyclization reactions to specific strategies for introducing the essential bromine atom at the 7-position.

Synthesis via Cyclization Reactions

A prominent and direct method for synthesizing the this compound scaffold involves a cyclization reaction between an appropriately substituted benzaldehyde (B42025) and a guanidine (B92328) salt. Specifically, the reaction of 4-bromo-2-fluorobenzaldehyde (B134337) with guanidine carbonate at elevated temperatures yields this compound. rtu.lv This one-pot synthesis is efficient as the bromine atom is already incorporated into the benzene (B151609) ring of the aldehyde precursor, which directly leads to the desired brominated quinazoline structure upon ring closure. rtu.lv

The general mechanism involves the initial nucleophilic addition of guanidine to the aldehyde, followed by an intramolecular cyclization and subsequent dehydration/aromatization to form the stable quinazoline ring.

Strategies for Introducing the Bromine Moiety at Position 7

There are two primary approaches to incorporating the bromine atom at the C-7 position of the quinazoline ring.

The first strategy, as exemplified in the cyclization reaction mentioned above, involves using a starting material that already contains the bromine atom at the desired position. rtu.lv The use of 4-bromo-2-fluorobenzaldehyde is a prime example of this "precursor" method, where the final molecular architecture is built around a pre-brominated fragment. rtu.lv

A second approach is the late-stage halogenation of a pre-formed quinazoline ring system. This can be achieved by direct bromination of quinazoline using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride, often under UV irradiation. The resulting 7-bromoquinazoline (B57720) can then be subjected to an amination reaction, for instance, with aqueous ammonia (B1221849) in a sealed tube at high temperatures, to install the amino group at the C-2 position and yield the final product.

Functionalization and Derivatization Strategies Utilizing this compound as a Precursor

The bromine atom at the C-7 position of this compound serves as a versatile chemical handle, enabling a wide range of functionalization reactions. It is particularly amenable to transition-metal-catalyzed cross-coupling reactions, which allow for the introduction of diverse molecular fragments.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are particularly powerful tools for modifying the this compound core, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org This reaction has been effectively applied to this compound to synthesize a library of 7-aryl-2-aminoquinazolines. rtu.lv In a typical procedure, this compound is reacted with various arylboronic acids in the presence of a palladium catalyst, such as PdCl₂(dppf), and a base like sodium carbonate. The reaction is commonly carried out in a solvent mixture, for example, dioxane and water, at elevated temperatures. rtu.lv

This methodology provides a direct route to novel derivatives with diverse aryl substituents at the 7-position, which is crucial for exploring structure-activity relationships in medicinal chemistry. rtu.lv

| Entry | Arylboronic Acid | Product | Yield (%) |

| a | Phenylboronic acid | 7-Phenylquinazolin-2-amine | 84 |

| b | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)quinazolin-2-amine | 89 |

| c | 4-Chlorophenylboronic acid | 7-(4-Chlorophenyl)quinazolin-2-amine | 81 |

| d | 4-(Trifluoromethyl)phenylboronic acid | 7-(4-(Trifluoromethyl)phenyl)quinazolin-2-amine | 75 |

| e | 3-Methoxyphenylboronic acid | 7-(3-Methoxyphenyl)quinazolin-2-amine | 85 |

| f | Thiophen-2-ylboronic acid | 7-(Thiophen-2-yl)quinazolin-2-amine | 65 |

Table based on research findings for the synthesis of 7-aryl-2-aminoquinazolines. rtu.lv

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. researchgate.net This reaction represents a powerful method for synthesizing arylamines from aryl halides with a broad tolerance for various functional groups. researchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by association of the amine, deprotonation by a base, and finally, reductive elimination to yield the C-N coupled product and regenerate the catalyst. researchgate.net

While specific examples detailing the Buchwald-Hartwig amination of this compound are not widespread in the surveyed literature, the principles of this reaction are highly applicable. The successful palladium-catalyzed amination at the C-7 position of related quinazolinone systems provides strong precedent for its potential use with this compound. Such a reaction would involve coupling this compound with a primary or secondary amine in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., BINAP, XantPhos), and a base (e.g., Cs₂CO₃, KOtBu) to yield novel 7-amino-substituted-2-aminoquinazoline derivatives. This strategy is a key tool for creating libraries of compounds with diverse amine substituents at the C-7 position.

Sonogashira Coupling and Other C-C Bond Formations

The Sonogashira coupling is a powerful cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org This reaction is conducted under mild conditions, such as at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org The mechanism involves two interconnected catalytic cycles, one involving palladium and the other copper. libretexts.org

While direct Sonogashira coupling of this compound is not extensively detailed in the provided results, the reaction is a common strategy for functionalizing similar bromo-substituted heterocyclic compounds. The bromine atom at the 7-position serves as a handle for introducing alkynyl groups, which can then be further elaborated. The general conditions for Sonogashira reactions involve a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base like triethylamine. organic-chemistry.orglibretexts.org

Other C-C bond formation reactions applicable to aryl bromides like this compound include the Suzuki and Heck reactions. scribd.com The Suzuki reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. scribd.com The Heck reaction involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene. scribd.com These reactions provide robust methods for creating new C-C bonds, significantly expanding the structural diversity of derivatives that can be synthesized from this compound.

A summary of common C-C bond forming reactions is presented in the table below.

| Reaction Name | Reactants | Catalyst/Reagents | Bond Formed |

| Sonogashira Coupling | Terminal alkyne, Aryl/Vinyl halide | Pd catalyst, Cu(I) co-catalyst, Amine base | C(sp)-C(sp²) or C(sp)-C(sp) |

| Suzuki Reaction | Organoboron compound, Organic halide | Pd catalyst, Base | C(sp²)-C(sp²) |

| Heck Reaction | Alkene, Aryl/Vinyl halide | Pd catalyst, Base | C(sp²)-C(sp²) |

Nucleophilic Substitution Reactions

The bromine atom at the 7-position of this compound is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. These reactions typically involve the displacement of the bromide ion by a nucleophile. ucsb.edu Common nucleophiles used in such reactions include amines, thiols, and alkoxides, often in solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) and sometimes with the aid of a catalyst such as a palladium complex.

The amino group at the 2-position can also act as a nucleophile, participating in substitution reactions. smolecule.com The reactivity of the bromine atom and the amino group allows for sequential functionalization of the quinazoline core.

The two primary mechanisms for nucleophilic substitution are SN1 and SN2. ucsb.edu The SN1 mechanism proceeds through a carbocation intermediate, while the SN2 mechanism is a single-step process. ucsb.edu The specific mechanism for a given reaction depends on the substrate, nucleophile, leaving group, and solvent. ucsb.edu

Amidation and Oxidative Ring Closure Protocols

Amidation reactions are crucial for synthesizing a wide range of biologically active molecules. beilstein-journals.orgorganic-chemistry.org In the context of this compound, the 2-amino group can undergo acylation to form amides. This can be achieved by reacting the amine with acyl chlorides or by using various coupling reagents to activate a carboxylic acid. organic-chemistry.orgnih.gov

Oxidative amidation of aldehydes with amines provides another route to amides and can be catalyzed by copper salts in the presence of an oxidant. organic-chemistry.org Furthermore, amidation can be a key step in more complex transformations. For instance, the synthesis of N-acyl amidines can be achieved from dioxazolones, terminal alkynes, and secondary amines using a copper catalyst. beilstein-journals.org

Formation of Quinazoline-2,4-diones from Precursors related to this compound

Quinazoline-2,4-diones are an important class of heterocyclic compounds with diverse biological activities. mdpi.com Several synthetic methods exist for their preparation, often starting from anthranilic acid derivatives. One approach involves the cyclization of tert-butyl (2-cyanoaryl)carbamates using hydrogen peroxide under basic conditions. rsc.org Another method is the DMAP-catalyzed one-pot synthesis from 2-aminobenzamides and di-tert-butyl dicarbonate. nih.gov

A key precursor for synthesizing quinazoline-2,4-diones is 2-aminobenzonitrile (B23959). The reaction of 2-aminobenzonitriles with carbon dioxide in water can efficiently produce quinazoline-2,4(1H,3H)-diones without the need for a catalyst, presenting a green and simple synthetic route. researchgate.net While not directly starting from this compound, these methods could be adapted to precursors bearing a bromine atom at the appropriate position to yield 7-bromo-substituted quinazoline-2,4-diones. For example, starting with a suitably substituted 2-aminobenzamide (B116534) or 2-aminobenzonitrile would lead to the corresponding quinazoline-2,4-dione. nih.govresearchgate.net

The table below summarizes some methods for the synthesis of quinazoline-2,4-diones.

| Starting Material | Reagents/Conditions | Product |

| tert-Butyl (2-cyanoaryl)carbamates | H₂O₂, Base | Quinazoline-2,4(1H,3H)-diones |

| 2-Aminobenzamides | (Boc)₂O, DMAP | Quinazoline-2,4(1H,3H)-diones |

| 2-Aminobenzonitriles | CO₂, Water | Quinazoline-2,4(1H,3H)-diones |

| Substituted anthranilic esters | 1,1-dimethyl-3-(pyridin-2-yl) ureas | 3-substituted quinazoline-2,4-diones |

Green Chemistry Approaches in this compound Synthesis and Derivatization

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. The use of water as a solvent and the avoidance of toxic reagents and catalysts are key aspects of this approach. researchgate.net For example, the synthesis of quinazoline-2,4(1H,3H)-diones from CO₂ and 2-aminobenzonitriles in water is a notable green protocol. researchgate.net

In the context of derivatizing this compound, copper-free Sonogashira coupling reactions represent a greener alternative to the traditional copper-co-catalyzed method. wikipedia.org Additionally, performing reactions in water under mild conditions, where possible, aligns with green chemistry principles. wikipedia.org The development of efficient, sustainable, and environmentally friendly synthetic methods is an ongoing area of research. researchgate.net

Regioselectivity and Stereoselectivity in this compound Transformations

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In transformations of this compound, regioselectivity is a critical consideration. For instance, in C-C coupling reactions, the reaction is expected to occur selectively at the 7-position due to the presence of the bromine atom. However, the reactivity of other positions on the quinazoline ring could lead to mixtures of products under certain conditions. The choice of catalyst and reaction conditions can often be tuned to favor the desired regioisomer. mdpi.com

Stereoselectivity, the preferential formation of one stereoisomer over another, is relevant when chiral centers are introduced into the molecule. fiveable.me For example, in nucleophilic substitution reactions or in the elaboration of side chains introduced via coupling reactions, new stereocenters can be formed. The control of stereochemistry is crucial in the synthesis of chiral drugs. Asymmetric synthesis methods, such as the use of chiral catalysts or auxiliaries, can be employed to achieve high enantiomeric excess of the desired product. researchgate.net For example, the enantioselective synthesis of benzylic amines can be achieved through asymmetric hydroamidation of alkenes. beilstein-journals.org

Biological Activity Spectrum and Therapeutic Potential of 7 Bromoquinazolin 2 Amine Derivatives

Antimicrobial and Antibacterial Efficacy

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of novel antibacterial agents. nih.gov Derivatives of quinazoline (B50416), including those related to 7-Bromoquinazolin-2-amine, have shown considerable promise in this area. mediresonline.orgmediresonline.org

Activity against Gram-Positive and Gram-Negative Bacteria

Quinazoline derivatives have demonstrated efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. mediresonline.orgresearchgate.net For instance, the compound 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one exhibited significant antibacterial activity, with zones of inhibition ranging from 10 to 16 mm against various pathogens. mediresonline.org This particular derivative showed high activity against Staphylococcus aureus (Gram-positive), Bacillus species (Gram-positive), Escherichia coli (Gram-negative), and Klebsiella pneumonia (Gram-negative). mediresonline.orgmediresonline.org The activity of this compound was found to be superior to the standard drug Ciprofloxacin against Staphylococcus aureus. mediresonline.orgmediresonline.org Other studies on related quinoxaline-based compounds also reported potent broad-spectrum antibacterial effects. nih.gov

| Bacterial Strain | Gram Type | Observed Activity |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | High Activity mediresonline.orgmediresonline.org |

| Bacillus species | Gram-Positive | High Activity mediresonline.orgmediresonline.org |

| Escherichia coli | Gram-Negative | High Activity mediresonline.orgmediresonline.org |

| Klebsiella pneumonia | Gram-Negative | High Activity mediresonline.orgmediresonline.org |

| Pseudomonas aeruginosa | Gram-Negative | High Activity mediresonline.org |

Inhibition of Bacterial Two-Component Systems

Bacterial two-component systems (TCS) are crucial signal transduction pathways that regulate a variety of pathogenic behaviors, including virulence and antibiotic resistance. nih.gov Targeting these systems represents an innovative strategy to combat bacterial infections. nih.gov Research has identified that compounds with a quinazoline scaffold can act as inhibitors of TCS. mdpi.com Specifically, certain quinazoline derivatives have been shown to be potent and selective inhibitors of the PhoP/PhoQ two-component system in S. typhimurium, with IC50 values as low as 3.2 µM. mdpi.com The inhibition of bacterial histidine kinases (BHKs), a key component of TCS, is a primary focus for developing novel antibacterial agents. mdpi.com

Anti-Staphylococcus aureus Activity

Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is a major cause of healthcare-associated infections. researchgate.net Several studies have highlighted the potential of quinazoline derivatives as effective anti-staphylococcal agents. nih.gov In one study, novel 7-nitroquinazoline (B2879274) derivatives were designed and evaluated for their efficacy against MRSA. researchgate.net Molecular docking studies indicated a high binding affinity of these compounds to target proteins, and one derivative, compound 8b, exhibited a potent minimum inhibitory concentration (MIC) of 31.1 µg/mL against an MRSA strain, outperforming the antibiotic ciprofloxacin. researchgate.net Similarly, 6-bromo-quinazolinone derivatives have demonstrated high activity against Staphylococcus aureus. mediresonline.orgmediresonline.org

Anticancer and Antiproliferative Properties

The quinazoline scaffold is a well-established pharmacophore in oncology, with several FDA-approved drugs, such as Gefitinib and Erlotinib, based on this structure. nih.gov Brominated quinazoline derivatives have also been explored for their potential as novel anticancer agents. nih.gov

Cytotoxic Effects on Cancer Cell Lines

Derivatives of bromo-quinazoline have shown significant cytotoxic activity against various human cancer cell lines. nih.govresearchgate.net A series of 6-bromo-quinazoline-4(3H)-one derivatives were synthesized and tested against MCF-7 (breast adenocarcinoma) and SW480 (colon adenocarcinoma) cell lines. nih.gov One compound, designated 8a, which features an aliphatic linker, was identified as the most potent, with IC50 values of 15.85 ± 3.32 µM against MCF-7 and 17.85 ± 0.92 µM against SW480 cells. nih.govresearchgate.net Notably, this compound showed significantly better potency than the standard drug Erlotinib in the MCF-7 cell line and demonstrated selectivity, with a much higher IC50 value (84.20 ± 1.72 µM) against the normal MRC-5 cell line. nih.govresearchgate.net Other studies on different quinazolinone derivatives have also reported potent cytotoxic activity against liver (HEPG2) and breast (MCF7) cancer cell lines, with some compounds showing IC50 values approaching that of the reference drug doxorubicin. nih.gov

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 nih.govresearchgate.net |

| SW480 | Colon Adenocarcinoma | 17.85 ± 0.92 nih.govresearchgate.net |

| MRC-5 (Normal) | Non-Tumorigenic Lung Fibroblast | 84.20 ± 1.72 nih.govresearchgate.net |

Modulation of Cell Cycle Progression

Beyond inducing general cytotoxicity, some heterocyclic compounds related to the quinazoline scaffold can exert their anticancer effects by interfering with the cell cycle. For example, studies on N-acylhydrazone derivatives have shown an ability to modulate critical cell cycle regulators in MCF-7 breast cancer cells. researchgate.net This modulation leads to an increase in abnormal mitosis and ultimately results in mitotic arrest and apoptosis (programmed cell death). researchgate.net The mechanism involves the downregulation of key mitotic kinases such as CDK1, AURKA, AURKB, and PLK1. researchgate.net While this research was not conducted on this compound derivatives specifically, it highlights a potential mechanism of action for this class of compounds, suggesting that they may also disrupt the normal progression of the cell cycle in cancerous cells.

Induction of Apoptosis

Derivatives of the quinazoline scaffold have demonstrated significant potential in inducing apoptosis, a programmed cell death mechanism crucial for eliminating cancerous cells. Research into novel phenylquinazoline derivatives identified compounds that exhibit considerable cytotoxicity against human breast cancer cells, including cisplatin-resistant variants. nih.gov These compounds were found to enhance the chemosensitization of cancer cells, particularly by interacting with signaling pathways involving pro-apoptotic proteins like MOAP-1 and Bax. nih.gov Mechanistic studies revealed that these derivatives can down-regulate the expression of anti-apoptotic proteins from the BCL-2 family, such as BCL-2 and BCL-XL, which promotes the release of mitochondrial Cytochrome C and ultimately leads to apoptosis. nih.gov

Further studies on 3,4-dihydroquinazolinone and 2-sulfanylquinazolin-4(3H)-one derivatives have reinforced the pro-apoptotic capabilities of this chemical class. nih.govmdpi.com Certain derivatives were shown to trigger a significant increase in early apoptosis, confirmed through Annexin V-FITC and caspase-3 analyses. nih.gov The apoptotic pathway is often provoked by upregulating the expression of pro-apoptotic genes like caspase-3, caspase-9, and Bax, while simultaneously downregulating the anti-apoptotic gene Bcl-2. mdpi.com This modulation of key regulatory proteins in the apoptotic cascade highlights the therapeutic strategy of using quinazoline-based compounds to overcome resistance to cell death in cancer cells. nih.govnih.govmdpi.com Some of these compounds have also been observed to impair cancer cell proliferation by causing cell cycle arrest, often at the G2/M phase. nih.gov

Targeting Specific Kinases (e.g., c-Kit, PI3K, ERK1/2, JAK3)

The versatility of the quinazoline scaffold allows for the design of derivatives that can selectively inhibit various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.

c-Kit: The c-Kit receptor tyrosine kinase is a proto-oncogene, and its activating mutations are implicated in various cancers, particularly gastrointestinal stromal tumors (GISTs). nih.govnih.gov Quinazoline derivatives have been explored as c-Kit inhibitors. google.com The inhibition of c-Kit has become a primary target for cancer therapy, with small molecule inhibitors demonstrating promising results in cancers where activating mutations in c-Kit are the primary oncogenic driver. nih.govresearchgate.net

PI3K: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is fundamental in controlling cell growth, proliferation, and survival. nih.gov Its aberrant activation is one of the most common alterations in human cancers. researchgate.net Several quinazoline-based compounds are FDA-approved PI3K inhibitors, including idelalisib (B1684644) and copanlisib. nih.gov Research has focused on developing novel 2-amino-4-methylquinazoline derivatives as highly potent class I PI3K inhibitors, with some compounds showing nanomolar potencies and significant anti-proliferative activities. researchgate.net

ERK1/2: The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cancer cell proliferation and survival. nih.govnih.gov A class of compounds featuring a 1,1-dioxido-2,5-dihydrothiophen-3-yl 4-benzenesulfonate scaffold has been shown to target ERK2 substrate docking sites, selectively inhibiting ERK1/2-dependent functions and the growth of cancer cells with active ERK1/2 signaling. nih.gov

JAK3: Janus kinase 3 (JAK3) plays a pivotal role in cytokine signaling pathways that are essential for the function of immune cells. frontiersin.orgnih.gov Consequently, JAK3 is a significant target for autoimmune diseases like rheumatoid arthritis. frontiersin.orgnih.gov Phenylpyrimidine derivatives have been investigated as potent and selective JAK3 inhibitors. researchgate.net Some quinazoline-based compounds have also been evaluated as JAK3 inhibitors, although studies have shown that some commercially available inhibitors initially thought to be selective for JAK3 were neither potent nor selective, instead inhibiting other kinases like the EGF receptor family. nih.gov

Antimycobacterial Activity and Anti-Tuberculosis Research

Efficacy against Mycobacterium tuberculosis

The quinazoline framework is a valuable scaffold in the search for new treatments for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (M.tb). nih.gov The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M.tb necessitates the development of novel therapeutic agents. rsc.orgmdpi.com

Structure-activity relationship (SAR) studies on 2-aminoquinazolinone derivatives have identified compounds with potent antimycobacterial activity. acs.org Modifications at various positions of the quinazolinone ring have been explored to optimize potency and improve physicochemical properties. For instance, derivatives with substitutions at the 7-position have been shown to maintain potency, broadening the scope for structural variations. acs.org Some synthesized quinolone derivatives, which share structural similarities, exhibited minimal inhibitory concentration (MIC) values in the low microgram per milliliter range against the M.tb H37Rv strain and were also effective against MDR-TB strains. rsc.org Importantly, these active compounds often display high specificity for M.tb and low cytotoxicity against mammalian cell lines, which is a critical characteristic for a potential anti-TB drug candidate. rsc.org

| Compound Class | Target Organism | Key Findings |

| 2-Aminoquinazolinones | Mycobacterium tuberculosis | SAR studies identified potent derivatives; modifications at the 7-position maintained potency. |

| Quinolone Derivatives | M.tb H37Rv, MDR-TB | Exhibited MIC values in the range of 1.2–3 µg/mL; showed high specificity and low cytotoxicity. |

Inhibition of Cytochrome bd Oxidase

The electron transport chain of M.tb is a key target for anti-TB drug development as it is essential for generating cellular energy. nih.gov M.tb possesses two terminal oxidases: the cytochrome bcc:aa₃ supercomplex and cytochrome bd oxidase (cyt-bd). nih.gov While the drug candidate Telacebec (Q203) inhibits cytochrome bcc:aa₃, the functional redundancy provided by cyt-bd allows the bacterium to survive. nih.gov This makes cyt-bd an attractive target for new inhibitors, as dual inhibition of both terminal oxidases could lead to a potent bactericidal effect. nih.govchemrxiv.org

Quinazoline derivatives have emerged as a promising class of cyt-bd inhibitors. mdpi.com A series of N-phenethyl-quinazolin-4-yl-amines were synthesized and screened for their ability to target cyt-bd. mdpi.com The screening, conducted in the presence of a cytochrome bcc:aa₃ inhibitor, identified compounds that were more active than the natural cyt-bd inhibitor aurachin D against multiple mycobacterial strains, including M.tb H37Rv. mdpi.com This dual-target approach, inhibiting both terminal oxidases, is a promising strategy to eradicate replicating and non-replicating, antibiotic-tolerant mycobacteria. nih.govbiorxiv.org

Anti-inflammatory and Analgesic Properties

Modulation of Inflammatory Pathways

Quinazoline derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. researchgate.netmdpi.com Their mechanism of action often involves the modulation of key inflammatory pathways, making them attractive candidates for the development of new therapeutics for inflammatory diseases. nih.govnih.gov

One of the primary mechanisms through which these compounds exert their anti-inflammatory effects is by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. mdpi.com A series of fluorine-substituted benzo[h]quinazolin-2-amine derivatives were designed as NF-κB inhibitors. nih.gov Studies showed that these compounds could significantly reduce the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby blocking the pathway and reducing inflammation. nih.gov

Furthermore, quinazoline derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a well-established target for anti-inflammatory drugs. nih.govnih.gov Proquazone, a synthetic quinazoline derivative, is known for its anti-inflammatory and analgesic actions. nih.gov By targeting these central pathways in the inflammatory response, quinazoline-based compounds offer a promising avenue for creating effective anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govbiointerfaceresearch.com

Hypothesized COX-2 Inhibition

While direct studies on this compound itself as a cyclooxygenase-2 (COX-2) inhibitor are not extensively documented, the broader class of quinazoline and quinazolinone derivatives has shown significant promise in this area. researchgate.net The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of COX enzymes. The discovery of the inducible COX-2 isozyme, which is primarily associated with inflammation, has spurred the development of selective inhibitors that spare the constitutive COX-1 isozyme, thereby reducing gastrointestinal side effects.

Research into novel quinazolinone derivatives has led to the synthesis of compounds with potent and selective COX-2 inhibitory activity. For instance, a series of pyrazoloquinazoline derivatives were designed based on merging pharmacophores known to exhibit COX-2 and 5-lipoxygenase (5-LOX) inhibitory activity. nih.gov One of the most promising compounds from this series, compound 3j, demonstrated an IC₅₀ value of 47 nM against COX-2, which was superior to the reference drug celecoxib (B62257) (IC₅₀ = 95 nM). nih.gov Furthermore, this compound showed a selectivity index (SI) of 14.2, indicating a favorable profile for selective COX-2 inhibition. nih.gov Another study focused on conjugating quinazolinones with ibuprofen, indole (B1671886) acetamide, or thioacetohydrazide to enhance COX-2 selectivity. tandfonline.com The resulting series of compounds exhibited superior COX-2 selectivity when compared to previously reported quinazolinones and showed equipotent selectivity to celecoxib. tandfonline.com

The inclusion of specific moieties, such as a p-benzene sulfonamide group on a phenyl ring attached to a 2,3-disubstituted-4(3H)-quinazolinone, has been shown to confer strong COX-2 inhibition. researchgate.net Given that the quinazoline scaffold is a key structural feature in these selective COX-2 inhibitors, it is hypothesized that this compound derivatives could be designed and synthesized to act as potent and selective anti-inflammatory agents by targeting the COX-2 enzyme.

| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 3j (pyrazoloquinazoline) | 667 | 47 | 14.2 | nih.gov |

| Compound 3f (pyrazoloquinazoline) | 1,485 | - | - | nih.gov |

| Compound 3h (pyrazoloquinazoline) | 684 | - | - | nih.gov |

| Celecoxib (Reference) | - | 95 | - | nih.gov |

Antiviral Applications

The quinazoline core is recognized as a valuable scaffold for the development of antiviral agents. researchgate.netresearchgate.net Derivatives have been investigated for activity against a variety of viruses. For example, novel quinazoline artemisinin (B1665778) hybrids were synthesized and showed potent activity against cytomegalovirus (CMV), with EC₅₀ values ranging from 0.15 to 0.21 μM. mdpi.com This activity was found to be 12 to 17 times more potent than the standard drug ganciclovir (B1264) (EC₅₀ = 2.6 μM). mdpi.com

Furthermore, certain quinazoline analogs have been identified as potential agents for treating or preventing infections by viruses such as the Hepatitis C virus and Japanese Encephalitis virus. mdpi.com In the realm of plant viruses, quinazolinone derivatives have demonstrated notable activity. A series of myricetin (B1677590) derivatives containing a quinazolinone moiety were synthesized and tested for their antiviral activity against the tobacco mosaic virus (TMV). acs.org One compound, L11, showed a dissociation constant (Kd) value of 0.012 μM against TMV-CP, indicating a strong binding affinity and potential as an antiviral agent for plant diseases. acs.org Other research has reported quinazolinone derivatives with potent antiviral activity against HIV and TMV. researchgate.net The diverse antiviral activities exhibited by the broader class of quinazoline derivatives suggest that this compound could serve as a foundational structure for the development of novel antiviral therapeutics. researchgate.netmdpi.com

| Compound Type | Virus | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Quinazoline Artemisinin Hybrid 4(a) | Cytomegalovirus (CMV) | EC₅₀ | 0.15 μM | mdpi.com |

| Quinazoline Artemisinin Hybrid 4(b) | Cytomegalovirus (CMV) | EC₅₀ | 0.21 μM | mdpi.com |

| Ganciclovir (Reference) | Cytomegalovirus (CMV) | EC₅₀ | 2.6 μM | mdpi.com |

| Myricetin-Quinazolinone L11 | Tobacco Mosaic Virus (TMV-CP) | Kd | 0.012 μM | acs.org |

| Ningnanmycin (Reference) | Tobacco Mosaic Virus (TMV-CP) | Kd | 2.726 μM | acs.org |

Antimalarial Activity

The quinazoline and quinazolinone scaffolds are well-established pharmacophores in the search for new antimalarial drugs. researchgate.net A high-throughput screening effort identified quinazolinone-2-carboxamide derivatives as a novel antimalarial scaffold. nih.govacs.org Subsequent structure-activity relationship (SAR) studies led to the identification of a potent inhibitor, 19f, which was 95-fold more potent than the initial hit compound and active against laboratory-resistant strains of malaria. nih.govacs.org

The conjugation of a quinoline (B57606) moiety with other heterocyclic systems has also been a fruitful strategy. For example, pyrazole-quinoline derivatives have been evaluated for their anti-malarial activity. nih.gov One such compound exhibited an IC₅₀ value of 0.036 µg/mL against Plasmodium falciparum, which is comparable to the standard drug chloroquine. nih.gov The versatility of the quinazoline structure allows for various chemical modifications to optimize antimalarial potency, making derivatives of this compound interesting candidates for further investigation in the fight against malaria.

| Compound Type | Parasite Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Pyrazole-quinoline derivative (Compound 46) | P. falciparum | IC₅₀ | 0.036 µg/mL | nih.gov |

| 2-methylquinoline derivative (Compound 10) | P. falciparum (CQR Dd2) | IC₅₀ | 0.033 ± 0.007 µM | nih.gov |

| Chloroquine (Reference) | P. falciparum (CQR Dd2) | IC₅₀ | 0.172 µM | nih.gov |

Other Noteworthy Pharmacological Activities

Quinazoline derivatives are well-known for their antihypertensive activity, with several marketed drugs like Prazosin (B1663645), Terazosin, and Doxazosin belonging to this class. researchgate.net These compounds often exert their effects through α1-adrenergic receptor blockade. japsonline.comwho.int A study on novel substituted quinazolin-4(3H)-one derivatives found that several compounds exhibited a hypotensive effect and produced bradycardia. researchgate.netnih.gov Notably, some of these compounds showed better activity than the reference drug Prazosin. nih.gov Another series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines was synthesized and screened for antihypertensive effects. nih.gov While some of the new compounds were as potent as prazosin at lower doses, two of them appeared to be even more efficacious at higher doses. nih.gov This established track record of the quinazoline scaffold in cardiovascular medicine suggests that this compound derivatives are promising candidates for the development of new antihypertensive agents.

The quinazoline ring is a key structural feature in compounds with sedative-hypnotic and anticonvulsant activities. nih.gov Methaqualone, a quinazoline derivative, was previously used as an anticonvulsant. nih.gov More recent research has focused on synthesizing novel quinazoline derivatives with improved safety and efficacy profiles.

Several studies have evaluated new quinazolin-4(3H)-one derivatives for their anticonvulsant activity using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comresearchgate.net In one study, a series of novel fluorinated quinazolines were designed and synthesized, with some compounds showing significant protection in the scPTZ and MES tests. nih.gov Another investigation of newly synthesized quinazoline-4(3H)-ones revealed that several compounds provided 100% protection against scPTZ-induced seizures. nih.govresearchgate.net For example, compounds 8, 13, and 19 were found to be 3 to 4 times more potent than the reference drug ethosuximide. nih.gov The demonstrated anticonvulsant potential of the quinazoline nucleus makes this compound a valuable starting point for designing new antiepileptic drugs. nih.gov

| Compound | Test Model | Activity | Potency vs. Ethosuximide | Reference |

|---|---|---|---|---|

| Compound 8 | scPTZ | 100% protection | 4.3-fold more potent | nih.gov |

| Compound 13 | scPTZ | 100% protection | 4.4-fold more potent | nih.gov |

| Compound 19 | scPTZ | 100% protection | 3.13-fold more potent | nih.gov |

The adenosine (B11128) A2A receptor (A2AR) has emerged as a significant therapeutic target for neurodegenerative diseases like Parkinson's and Alzheimer's disease, as well as for cancer. semanticscholar.orgmdpi.com The 2-aminoquinazoline (B112073) heterocycle has been identified as a promising scaffold for designing new A2AR antagonists. semanticscholar.orgmdpi.com

Significantly, a compound closely related to the subject of this article, 6-bromo-4-(furan-2-yl)quinazolin-2-amine, was identified as a potent A2AR antagonist with a high affinity (Ki (hA2AR) = 20 nM). semanticscholar.orgmdpi.comnih.gov Further research on 2-aminoquinazoline derivatives with substitutions at the C6- and C7-positions has yielded compounds with even higher affinity. For example, compound 5m showed a high affinity for the human A2A receptor (hA2AR) with a Ki value of 5 nM and demonstrated antagonist activity with an IC₅₀ of 6 µM in a cyclic AMP assay. semanticscholar.org The introduction of aminoalkyl chains at the C2-position has also been explored to enhance antagonist activity and improve solubility, with compounds maintaining high binding affinities and functional antagonist activities. semanticscholar.org These findings strongly support the potential of this compound derivatives as highly effective A2A adenosine receptor antagonists.

| Compound | Binding Affinity (Ki, hA2AR) | Functional Antagonism (IC₅₀) | Reference |

|---|---|---|---|

| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | 20 nM | - | semanticscholar.orgmdpi.com |

| Compound 5m | 5 nM | 6 µM | semanticscholar.org |

| Compound 9x | 21 nM | 9 µM | semanticscholar.org |

| Compound 10d | 15 nM | 5 µM | semanticscholar.org |

Inhibition of Helicobacter pylori's Respiratory Complex I*

While direct studies on the inhibitory activity of this compound against Helicobacter pylori's respiratory complex I are not extensively documented in publicly available research, the broader class of quinazoline derivatives has been identified as potent inhibitors of the analogous mitochondrial complex I (NADH:ubiquinone oxidoreductase). This suggests a potential therapeutic avenue for targeting the bacterial enzyme, given the structural and functional conservation of respiratory complexes.

Mitochondrial complex I is a crucial enzyme in cellular respiration, and its inhibition can lead to a disruption of the electron transport chain, decreased ATP synthesis, and ultimately, cell death. Research into the structure-activity relationships of quinazoline-based compounds has provided insights into the chemical features that govern their inhibitory potency against this enzyme complex.

One study focusing on mitochondrial complex I from Yarrawia lipolytica identified 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine as a highly potent inhibitor. nih.gov This research also explored the impact of various substituents on the quinazoline core. Notably, the presence of a bromine atom at the C-6 position was found to slightly diminish the inhibitory potential compared to the unsubstituted parent compound. nih.gov This finding may have implications for the activity of this compound, suggesting that the position and nature of the halogen substituent are critical determinants of inhibitory strength.

The selective targeting of bacterial respiratory complex I over its human mitochondrial counterpart is a key challenge in the development of narrow-spectrum antibiotics. The unique composition of the H. pylori complex I quinone-binding pocket presents an opportunity for designing species-specific inhibitors. nih.gov Such targeted approaches are highly desirable as they can eradicate the pathogen while minimizing harm to the host's gut microbiota, a significant drawback of broad-spectrum antibiotics.

Further research has demonstrated that inhibiting H. pylori's respiratory complex I not only leads to bacterial cell death but also impairs the function of its Cag type IV secretion system, a major virulence factor. nih.gov This dual mechanism of action—simultaneously killing the pathogen and neutralizing its virulence—makes respiratory complex I a particularly attractive target for novel anti-H. pylori therapies.

While the direct inhibition of respiratory complex I by this compound remains to be experimentally validated, the established activity of the quinazoline scaffold against this enzyme class provides a strong rationale for further investigation. The data from related compounds underscores the potential for this chemical family in the development of novel therapeutics against H. pylori.

Interactive Data Table: Quinazoline Derivatives as Complex I Inhibitors

The following table summarizes the inhibitory performance of selected quinazoline derivatives on the enzymatic reaction of complex I from Yarrawia lipolytica, as reported in the literature. This data provides context for the potential activity of related compounds.

| Compound | Structure | Inhibition of Complex I |

| DQA | (Structure not provided) | Strong Inhibition |

| QA-1 | (Structure not provided) | Slightly less potent than DQA |

| QA-2 | (Structure not provided) | Strong Inhibition |

| Compound 3 | Methoxy group at C-6 | Decreased inhibition compared to QA-1/QA-2 |

| Compound 4 | Methoxy groups at C-6/C-7 | Further decrease in inhibition compared to Compound 3 |

| EVP4593 | 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine | Highly potent inhibitor |

Data sourced from a study on quinazoline-based inhibitors of mitochondrial complex I. nih.gov

Structure Activity Relationship Sar Investigations of 7 Bromoquinazolin 2 Amine Derivatives

Positional Scanning and Substituent Effects on Biological Potency

The placement and nature of substituents on the quinazoline (B50416) core are critical determinants of biological activity. For derivatives of 7-bromoquinazolin-2-amine, positional scanning has revealed that modifications at other positions on the ring system can dramatically alter potency.

Research into A2A adenosine (B11128) receptor (A₂A R) antagonists provides a clear example of these effects. In one study, various small hydrophobic groups were introduced at the C7-position. It was found that substituents like bromine, chlorine, or methyl groups at this position resulted in high binding affinities. mdpi.com This suggests that for this particular receptor, the C7-position can accommodate small, lipophilic moieties which likely interact with a hydrophobic pocket in the receptor's binding site. mdpi.com

Interestingly, the effects of substituents at the C7-position are often comparable to those at the C6-position. For instance, in the A₂A R antagonist series, C7-substituted compounds with bromine, chlorine, or methyl groups showed binding affinities similar to their C6-substituted counterparts. mdpi.com This indicates a degree of positional tolerance for small hydrophobic groups within that region of the receptor. However, subtle differences can lead to significant gains in potency; a C7-methyl substituted compound was found to be even more potent than its C6-methyl equivalent, highlighting the nuanced effects of precise substituent placement. mdpi.com

The following table summarizes the binding affinities (Ki) of selected C6- and C7-substituted quinazoline derivatives for the A₂A adenosine receptor, illustrating the impact of substituent position.

| Compound ID | C6-Substituent | C7-Substituent | Ki (nM) |

| 5c | -CH₃ | - | 45 |

| 5m | - | -CH₃ | 5 |

| - | -Br | - | Comparable to 5k |

| 5k | - | -Br | Comparable to C6-Br |

| - | -Cl | - | Comparable to 5p |

| 5p | - | -Cl | Comparable to C6-Cl |

Data sourced from a study on A₂A adenosine receptor antagonists. mdpi.com

Influence of the 2-Amino Moiety on Activity Profiles

The 2-amino group of the this compound scaffold is a pivotal site for molecular interactions and a common point for chemical modification. Its basicity and hydrogen-bonding capability often play a crucial role in anchoring the ligand to its biological target. Modifications to this group, such as alkylation, acylation, or incorporation into larger heterocyclic systems, can significantly modulate the activity profile.

Role of Halogen (Bromine) at Position 7 on Receptor Binding and Activity

The bromine atom at the C7-position has a profound influence on the physicochemical properties and biological activity of the quinazoline molecule. Its effects can be attributed to several factors, including its size, electronegativity, and ability to form halogen bonds.

The introduction of a bromine atom at C7 generally increases the lipophilicity of the molecule, which can enhance membrane permeability and access to hydrophobic binding pockets. In the context of A₂A R antagonists, the C7-bromo substituent was found to be one of the optimal groups for maintaining high binding affinity, comparable to methyl and chloro groups. mdpi.com This supports the idea that the C7-position interacts with a hydrophobic region of the receptor. Docking studies have suggested that this hydrophobic pocket is formed by residues such as Ala63, Ile66, and Ile274. mdpi.com

However, the role of the halogen is highly target-dependent. In a different series of compounds designed as 4(3H)-quinazolinone antibacterials, substitution at the C7 position with a bromo group led to a loss of activity. This demonstrates that while the C7-bromo moiety may be favorable for one target, it can be detrimental for another, underscoring the importance of empirical testing for each new biological target.

Conformational and Steric Requirements for Optimal Biological Activity

The three-dimensional shape of a molecule and the spatial arrangement of its functional groups are paramount for effective interaction with a biological target. For this compound derivatives, both conformational flexibility and steric bulk at various positions dictate the potential for optimal activity.

Docking studies of a potent C7-methyl substituted A₂A R antagonist, which showed higher affinity than its C7-bromo counterpart, revealed that the methyl group engages in close van der Waals contacts within a hydrophobic pocket. mdpi.com This suggests that for this specific target, there are precise steric requirements and that even the small difference in size between a methyl and a bromo group can impact binding affinity. The bromine atom, being larger, might introduce a subtle steric clash or a less optimal fit compared to the smaller methyl group in this particular pocket.

In other cases, bulky substituents can be highly detrimental. For instance, a 6-bromo quinazoline derivative completely lost its affinity for the A₂A receptor, suggesting that the presence of a bulky bromine atom at the C6-position caused a steric clash that prevented proper binding. mdpi.com While this is at a different position, it highlights the general principle that steric hindrance is a critical factor in the SAR of quinazoline derivatives. The optimal activity is often a balance, requiring sufficient bulk to form productive interactions without creating unfavorable steric clashes.

Comparative SAR Analysis with Other Quinazoline Isomers and Analogues

Comparing the biological activity of this compound derivatives with other positional isomers and related heterocyclic analogues provides valuable insights into the specific role of the scaffold and substituent placement.

As noted previously, the biological activity of C7-substituted quinazolines is often comparable to that of C6-substituted isomers, particularly when the substituents are small hydrophobic groups like bromine or methyl. mdpi.com This suggests that the regions around C6 and C7 on the quinazoline ring may interact with a similar or contiguous binding pocket on certain receptors like the A₂A R.

However, the core quinazoline structure itself can be essential. A study on metabotropic glutamate (B1630785) receptor 5 (mGlu5) antagonists compared a 6-bromoquinazoline (B49647) with its 7-bromoisoquinoline (B118868) analogue. The modification from a quinazoline core to an isoquinoline (B145761) core, even while maintaining a bromo-substituent, resulted in a significant (approximately 25-fold) reduction in activity. nih.gov This dramatic loss of potency underscores the importance of the specific arrangement of nitrogen atoms within the quinazoline ring for interaction with this particular target.

The following table presents a comparison of the antagonist activity of a quinazoline derivative versus an isoquinoline analogue at the mGlu5 receptor.

| Compound ID | Scaffold | Substitution | Activity (IC₅₀) |

| 4 | Quinazoline | 6-Bromo | High Potency |

| 15 | Isoquinoline | 7-Bromo | ~25-fold less active than 4 |

Data illustrates the importance of the core heterocyclic scaffold in determining biological activity. nih.gov

This comparative analysis demonstrates that while there can be some flexibility in the positioning of substituents like bromine between positions 6 and 7, the fundamental quinazoline skeleton is often crucial and cannot be readily replaced by other isomeric heterocyclic systems without a significant loss of biological function.

Mechanistic Studies of Biological Action

Identification and Validation of Molecular Targets

The molecular targets of many quinazoline (B50416) derivatives are often protein kinases, which are crucial regulators of cell signaling. For closely related 2-amino-7-amide quinazoline derivatives, a primary molecular target has been identified as Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) nih.govresearchgate.net. These kinases are pivotal components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The validation of ERK1/2 as a target for these quinazoline compounds was achieved through structure-based drug design and subsequent biochemical and cellular assays nih.govresearchgate.net. These studies demonstrated that the 2-amino quinazoline core can effectively bind to the ATP-binding pocket of ERK1/2, leading to the inhibition of its kinase activity. Given the structural similarity, it is plausible that 7-Bromoquinazolin-2-amine could also interact with and inhibit the activity of ERK1/2, making it a primary molecular target for this compound.

Elucidation of Signal Transduction Pathway Modulation

The ERK/MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Research on 2-amino-7-amide quinazoline derivatives has shown that these compounds can effectively inhibit the ERK/MAPK pathway nih.govresearchgate.net. By directly targeting ERK1/2, these inhibitors prevent the phosphorylation of downstream substrates, such as Ribosomal S6 Kinase (RSK) nih.gov. This blockade of signal transduction leads to the suppression of cancer cell growth, migration, and invasion nih.gov. The inhibition of this pathway by these quinazoline derivatives has been demonstrated to be dose-dependent nih.gov. Therefore, it is hypothesized that this compound may exert its biological effects through a similar mechanism of ERK/MAPK pathway inhibition.

Table 1: Investigated Quinazoline Derivatives and their Effect on the ERK/MAPK Pathway

| Compound Class | Specific Derivative Example | Observed Effect on ERK/MAPK Pathway | Reference |

| 2-Amino-7-Amide Quinazolines | Compound 23 | Potent inhibition of ERK1/2, suppression of RSK phosphorylation | nih.gov |

While direct evidence for the interaction of this compound with bacterial two-component systems is lacking, the broader class of quinazoline derivatives has been investigated for antibacterial properties. These systems are crucial for bacterial signal transduction and adaptation to environmental changes, making them attractive targets for novel antimicrobial agents. Some quinazoline derivatives have been shown to possess antibacterial activity, although the precise mechanisms, including potential interactions with two-component systems, are often not fully elucidated. Further research would be necessary to determine if this compound can modulate these bacterial signaling pathways.

Interference with DNA Synthesis and Cell Cycle Control

The inhibition of the ERK/MAPK pathway by quinazoline derivatives has direct consequences on cell cycle progression. Studies on 2-amino-7-amide quinazolines have revealed that these compounds can induce cell cycle arrest and apoptosis nih.gov. Specifically, potent ERK1/2 inhibitors from this class were shown to disrupt the cell cycle, preventing cancer cells from proceeding through the phases of division nih.gov. This effect is a downstream consequence of blocking the pro-proliferative signals transmitted by the ERK/MAPK pathway. By inhibiting ERK1/2, these compounds can prevent the expression of cyclins and other cell cycle-regulatory proteins that are necessary for DNA synthesis and mitosis.

Molecular Basis of Oxidative Phosphorylation Inhibition

Currently, there is no direct scientific literature linking this compound or its close analogs to the inhibition of oxidative phosphorylation. The primary mechanism of action for this class of compounds, as suggested by available research, is centered on the inhibition of kinase signaling pathways rather than direct interference with mitochondrial respiration. While some anticancer agents do target cellular metabolism, including oxidative phosphorylation, this does not appear to be the principal mode of action for 2-aminoquinazoline (B112073) derivatives based on current evidence.

Investigation of Receptor Binding Modes and Allosteric Modulation

The precise receptor binding modes and the potential for allosteric modulation of this compound are areas of active investigation, largely informed by studies on structurally related quinazoline derivatives. While direct experimental data for this compound remains limited in publicly accessible research, computational modeling and structure-activity relationship (SAR) studies of analogous compounds provide significant insights into its likely molecular interactions.

Receptor Binding Insights from Analogous Compounds

Research into the broader family of 2-aminoquinazoline derivatives has revealed key structural features that govern their interaction with various receptors. A notable example is the investigation of novel quinazoline derivatives as antagonists for the A2A adenosine (B11128) receptor (A2AR), a G-protein-coupled receptor implicated in neurodegenerative diseases and cancer.

One study successfully co-crystallized a 2-aminoquinazoline derivative, specifically 6-bromo-4-(furan-2-yl)quinazolin-2-amine, bound to the A2AR. This revealed critical interactions, including hydrogen bonds formed between the 2-aminoquinazoline ring and key amino acid residues of the receptor, namely Asn253 and Glu169. Additionally, π-stacking interactions with Phe168 and hydrophobic interactions with His278 and Trp246 were observed. nih.gov These findings underscore the importance of the 2-amino group in anchoring the ligand within the receptor's binding pocket.

The binding affinity of these derivatives is influenced by substitutions at various positions on the quinazoline core. For instance, SAR studies on the 4-position of the quinazoline ring indicated that certain aryl groups, such as 2-furanyl and 4-fluorophenyl, are well-tolerated. nih.gov Furthermore, substitutions at the C6 and C7 positions, as well as the introduction of aminoalkyl chains at the C2-position, have been explored to enhance antagonist activity and solubility. nih.gov

Molecular docking studies on other classes of quinazoline derivatives, such as those targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain, have also highlighted the importance of hydrogen bonding and hydrophobic interactions in determining binding affinity. mdpi.comresearchgate.net These computational approaches help to predict the putative binding poses and interactions of novel compounds, guiding further drug design and optimization.

The following table summarizes the binding affinities of selected 2-aminoquinazoline derivatives for the human A2A adenosine receptor, illustrating the impact of different substituents.

| Compound | Substituent at C4 | Substituent at C6 | Substituent at C7 | Ki (nM) for hA2AR |

| 1 | furan-2-yl | H | H | 20 |

| 9a | phenyl | H | H | 1100 |

| 9f | phenyl | H | H | 1400 |

| 9w | furan-2-yl | methyl | H | 61 |

| 9x | furan-2-yl | H | methyl | 21 |

| 10d | furan-2-yl | H | methyl | 15 |

Data sourced from studies on A2A adenosine receptor antagonists. nih.gov

Potential for Allosteric Modulation

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This can lead to a change in the receptor's conformation, thereby modulating the affinity or efficacy of the orthosteric ligand. This mechanism offers potential therapeutic advantages, including greater subtype selectivity and a reduced risk of side effects.

While direct evidence of allosteric modulation by this compound is not yet available, studies on other quinazoline and related heterocyclic structures suggest that this class of compounds has the potential to act as allosteric modulators for various receptors.

For example, a series of 3-(2-pyridinyl)isoquinoline derivatives, which share some structural similarities with quinazolines, have been identified as allosteric enhancers of the A3 adenosine receptor. nih.gov These compounds were found to slow the dissociation of an agonist radioligand from the receptor, a characteristic feature of allosteric interaction. nih.gov

Similarly, triazolo-quinazolinone analogs have been identified as selective positive allosteric modulators of the M2 muscarinic receptor. nih.gov Computational docking studies were instrumental in identifying these compounds by screening a large library of molecules against the allosteric binding site of the receptor. nih.gov

The potential for a molecule to act as an allosteric modulator is often dependent on its ability to bind to a topographically distinct site and induce a conformational change in the receptor. The planar, heterocyclic structure of this compound, along with its pattern of hydrogen bond donors and acceptors, could facilitate such interactions with allosteric pockets on various receptors. Further computational and experimental studies are necessary to explore this possibility.

Computational Approaches in Drug Design and Discovery for 7 Bromoquinazolin 2 Amine Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a cornerstone of computational drug design, utilized to predict the preferred orientation of a ligand when bound to a target receptor. This technique is instrumental in elucidating the binding modes of 7-bromoquinazoline-2-amine derivatives with various protein targets, particularly kinases like the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Docking studies on quinazoline (B50416) derivatives have successfully predicted their binding interactions within the ATP-binding pocket of EGFR. nih.gov For instance, simulations performed on 6-bromoquinazoline-4(3H)-one derivatives identified key hydrogen bonds and other crucial interactions. nih.gov One study calculated the binding energy for a potent 6-bromo-2-sulfanylquinazolin-4(3H)-one derivative (compound 8a) to be -6.7 kcal/mol against EGFR. nih.govresearchgate.net These simulations reveal that the quinazoline core often forms critical hydrogen bonds with hinge region residues, such as Met793 in EGFR, a feature common to many potent kinase inhibitors. The bromo-substituent on the quinazoline ring can engage in halogen bonds or occupy hydrophobic pockets, further enhancing binding affinity.

The insights from these simulations are crucial for structure-activity relationship (SAR) studies. For example, by comparing the docking scores and binding poses of various derivatives, researchers can rationalize why certain substitutions lead to enhanced biological activity. A study on 4-anilinoquinazoline (B1210976) derivatives showed that a compound bearing a diethylamine (B46881) and a 4-bromo-2-fluoroaniline (B1266173) moiety exhibited a potent binding energy of -8.24 kcal/mol with VEGFR-2, another important kinase target. Such detailed interaction maps guide the design of new analogs with improved potency and selectivity.

Table 1: Molecular Docking Results for Bromoquinazoline Derivatives Against Kinase Targets

| Compound Derivative | Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 6-Bromo-2-sulfanylquinazolin-4(3H)-one (8a) | EGFR | -6.7 | Not specified | nih.gov |

| 6-Bromo-2-sulfanylquinazolin-4(3H)-one (8c) | EGFR | -5.3 | Not specified | nih.gov |

| 4-Anilinoquinazoline with 4-bromo-2-fluoroaniline | VEGFR-2 | -8.24 | Not specified | |

| 4-Anilinoquinazoline with 4-bromo-2-fluoroaniline | EGFR | -6.39 | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is vital for predicting the potency of unsynthesized 7-bromoquinazoline-2-amine derivatives and for understanding the physicochemical properties that govern their efficacy.

2D and 3D-QSAR Methodologies

Both 2D and 3D-QSAR models have been extensively applied to quinazoline derivatives. 2D-QSAR models use descriptors calculated from the 2D representation of molecules (e.g., connectivity indices, electronic properties), while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), consider the 3D spatial arrangement of atoms. nih.govtandfonline.com

For a series of quinazoline derivatives targeting EGFR, robust 3D-QSAR models have been developed. tandfonline.com One such study yielded a CoMFA model with a cross-validated correlation coefficient (q²) of 0.681 and a non-cross-validated correlation coefficient (R²ncv) of 0.844. tandfonline.com The corresponding CoMSIA model showed similar statistical robustness with a q² of 0.643 and R²ncv of 0.874. tandfonline.com These models generate contour maps that visualize regions where steric bulk, electrostatic charge, or hydrophobic properties are favorable or unfavorable for activity. For instance, a contour map might indicate that a bulky, electropositive substituent at the 7-position of the quinazoline ring would enhance inhibitory activity, providing clear guidance for structural modification.

Table 2: Statistical Validation of 3D-QSAR Models for Quinazoline EGFR Inhibitors

| Model | q² (Cross-validated r²) | R²ncv (Non-cross-validated r²) | R²pred (Predictive r²) | Reference |

|---|---|---|---|---|

| CoMFA | 0.681 | 0.844 | 0.8702 | tandfonline.com |

| CoMSIA | 0.643 | 0.874 | 0.6423 | tandfonline.com |

| AAARR.7 (Pharmacophore) | 0.8493 | 0.9433 | 0.86 | researchgate.net |

Pharmacophore Model Development and Validation

A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific target receptor. For quinazoline derivatives, pharmacophore models are developed based on a set of active compounds to capture their common interaction patterns.

One study on quinazoline-based EGFR inhibitors generated a five-point pharmacophore model (AAARR.7) consisting of three aromatic rings and two hydrogen bond acceptors. researchgate.net This model was statistically significant, with a high correlation coefficient (R² = 0.9433) and a cross-validation coefficient (Q²) of 0.8493. researchgate.net Such validated models serve as 3D queries for virtual screening to identify novel, structurally diverse compounds from large chemical databases that possess the desired features for biological activity. The model's predictive power was confirmed by a high external validation R² of 0.86, demonstrating its reliability in identifying potential new inhibitors. researchgate.net

In Silico Screening and Virtual Library Design

In silico or virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach allows for the rapid and cost-effective evaluation of millions of compounds, significantly narrowing the field for experimental testing.

For scaffolds like 7-bromoquinazolin-2-amine, virtual screening can be performed in two primary ways: ligand-based and structure-based. Ligand-based screening uses a known active molecule or a pharmacophore model as a template to find other molecules with similar properties. nih.gov Structure-based virtual screening docks compounds from a library into the 3D structure of the target protein, scoring and ranking them based on their predicted binding affinity. researchgate.net

Studies have successfully applied virtual screening to identify novel quinazoline-based inhibitors for various targets. For example, a virtual screening campaign of chemical libraries using SurflexDock led to the identification of a novel quinazoline derivative as a Janus kinase 2 (JAK2) inhibitor. nih.gov Another effort involved screening a library of 1000 quinazoline derivatives from the PubChem database against EGFR, which, after applying druglikeness and pharmacokinetic filters, identified seven promising compounds with better binding scores than a control drug. researchgate.net These approaches are invaluable for designing focused virtual libraries of 7-bromoquinazoline-2-amine derivatives, exploring diverse chemical space while maintaining the core pharmacophoric features required for activity.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the stability of the predicted binding pose and understanding the conformational dynamics of both the ligand and the target protein.

MD simulations have been applied to bromoquinazoline derivatives in complex with EGFR to verify the stability of the docked conformation. nih.govresearchgate.net In a typical study, the ligand-protein complex is solvated in a water box and the system's trajectory is simulated for a period, often up to 100 nanoseconds or more. frontiersin.org Analysis of the root-mean-square deviation (RMSD) of the protein backbone and ligand atoms over the simulation time indicates the stability of the complex. researchgate.net A stable complex will show minimal fluctuations in RMSD after an initial equilibration period.

These simulations also provide insights into the persistence of key interactions, such as hydrogen bonds, throughout the simulation. For a 6-bromoquinazoline (B49647) derivative, MD simulations revealed that the compound exhibited greater stability within the EGFR active site compared to a reference molecule, maintaining key hydrogen bond interactions for a significant portion of the 100 ns simulation time. nih.gov This detailed understanding of binding stability and dynamics is critical for confirming that a computationally designed inhibitor is likely to remain effectively bound to its target under physiological conditions. ugm.ac.id

Quantum Chemical Calculations (e.g., DFT) for Electronic and Energetic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and energetic properties of molecules with high accuracy. These methods provide insights into molecular geometry, charge distribution, orbital energies, and reactivity, which are fundamental to understanding ligand-receptor interactions.

DFT calculations have been performed on 6-bromoquinazoline derivatives to analyze their electronic properties. nih.govresearchgate.net Methods like B3LYP with a 6-31+G(d,p) basis set are commonly used for this purpose. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity.